molecular formula C4H2Br2F2N2 B6231085 5-bromo-1-(bromodifluoromethyl)-1H-imidazole CAS No. 2385914-62-3

5-bromo-1-(bromodifluoromethyl)-1H-imidazole

Cat. No.: B6231085
CAS No.: 2385914-62-3
M. Wt: 275.9
InChI Key:
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Description

5-Bromo-1-(bromodifluoromethyl)-1H-imidazole is a heterocyclic compound containing both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of an imidazole derivative. One common method includes the reaction of 1H-imidazole with bromodifluoromethane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

For industrial-scale production, continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. The use of tubular reactors for diazotization reactions, followed by bromination, can improve yield and reduce side reactions . This method is advantageous for large-scale synthesis due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(bromodifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-1-(bromodifluoromethyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-imidazole: Lacks the bromodifluoromethyl group, resulting in different reactivity and applications.

    1-(Bromodifluoromethyl)-1H-imidazole: Similar structure but without the additional bromine atom, affecting its chemical properties and uses.

Uniqueness

5-Bromo-1-(bromodifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific reactivity and biological activity.

Properties

CAS No.

2385914-62-3

Molecular Formula

C4H2Br2F2N2

Molecular Weight

275.9

Purity

95

Origin of Product

United States

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